molecular formula C6H9N3 B1260316 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine CAS No. 1189853-67-5

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1260316
M. Wt: 123.16 g/mol
InChI Key: RTTBBADOMOOPTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines involves several strategies, starting from either a preformed pyrazole or pyridine. These methods include ring closure reactions and one-pot multi-component reactions using catalysts such as n-tetrabutylammonium tribromide or under conditions like ultrasound irradiation (Donaire-Arias et al., 2022). Techniques employing polyethylene glycol (PEG-400) as a recyclable medium have also been described for synthesizing pyrazolo[3,4-b]pyridin-6(7H)-one derivatives, highlighting the field's move towards greener synthesis methods (Zhong, Dou, & Wang, 2013).

Molecular Structure Analysis

Structural analyses, particularly through X-ray crystallography, have provided detailed insights into the molecular conformation of pyrazolopyridine derivatives. These studies reveal that the pyrazole, pyridine, and additional fused rings (if present) are almost coplanar, indicating a degree of planarity in the molecular structure which might influence the compound's chemical properties (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Chemical Reactions and Properties

Pyrazolopyridines undergo various chemical reactions, including nucleophilic substitution, which is facilitated by the high reactivity of certain carbon atoms in the molecule. The synthesis pathways often involve tandem Knoevenagel–Michael reactions followed by cyclization, showcasing the compound's ability to participate in complex reaction mechanisms (Ghosh & Khan, 2014). Additionally, the utility of ultrasound-promoted synthesis highlights the compound's responsiveness to alternative energy forms to achieve regioselective synthesis (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for understanding the behavior of pyrazolopyridines in different environments. Theoretical and experimental investigations, including density functional theory (DFT) calculations, provide insights into the vibrational spectra and stability of pyrazolopyridine derivatives, suggesting their high thermal stability and distinct infrared (IR) and Raman spectral signatures (Bahgat, Jasem, & El‐Emary, 2009).

Chemical Properties Analysis

The chemical properties of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, including reactivity and potential as a ligand or precursor for further chemical modifications, are influenced by its molecular structure. Studies focusing on the electrophilic and nucleophilic sites within the molecule enable the development of targeted synthetic methods for derivatives with desired functional groups. Furthermore, investigations into the compound's fluorescence properties and electron distribution offer insights into its potential applications in material science and organic electronics (Chen, Liu, Ma, Xu, Wu, Tang, Fan, & Wang, 2012).

Scientific Research Applications

Synthesis and Biomedical Applications

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, as part of the pyrazolo[3,4-b]pyridines group, has seen extensive exploration in various biomedical applications. This includes its utility in synthesizing a range of compounds with diverse substituents and their subsequent applications in the biomedical field. The synthesis methods often involve starting from preformed pyrazole or pyridine, leading to a wide array of derivative compounds (Donaire-Arias et al., 2022).

Corrosion Inhibition

Another notable application of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine derivatives is in the field of corrosion inhibition. Derivatives of this compound have been synthesized and found effective in preventing corrosion of metals like mild steel in acidic environments. Techniques such as ultrasound-assisted synthesis have been employed to create these derivatives, indicating their practical viability in industrial applications (Dandia et al., 2013).

Antiproliferative Activity

The derivatives of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine have shown promising results in the field of cancer research. These compounds have been tested for antiproliferative activity against various cancer cell lines, including lung, cervical, breast, and prostate cancers. Some derivatives exhibited significant inhibitory activity, highlighting their potential in developing new anticancer therapies (Pawar et al., 2017).

Electronic and Optical Applications

This compound also finds applications in electronics and optics. Derivatives of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine have been utilized in the fabrication of devices showing rectification behavior and photovoltaic properties. These applications stem from their unique optical and electrical properties, which are valuable in creating advanced electronic and photonic devices (El-Menyawy et al., 2019).

Structural and Material Science

In material science and crystallography, the structural characteristics of various derivatives of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine have been extensively studied. These studies contribute to a deeper understanding of molecular conformations and hydrogen bonding, which are crucial for the development of new materials and drugs (Sagar et al., 2017).

Corrosion Inhibition in Copper

Similar to its application in mild steel, derivatives of this compound have shown effectiveness as corrosion inhibitors for copper in acidic solutions. Electrochemical studies corroborate these findings, highlighting the compound's versatility in protecting different types of metals from corrosion (Sudheer & Quraishi, 2015).

Future Directions

The future directions for “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine” could involve further exploration of its derivatives and their potential applications. For instance, its derivatives have shown promising results in inhibiting c-Met kinase , suggesting potential applications in the development of new therapeutic agents.

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-5-6(7-3-1)4-8-9-5/h4,7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTBBADOMOOPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255128
Record name 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine

CAS RN

933705-52-3
Record name 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933705-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250 mL Parr bottle was charged with a solution of 1H-pyrazolo[4,3-b]pyridine (2 g, 16.8 mmol, obtained from J&W PharmLab, LLC) in TFA (20.0 mL) and platinum(IV) oxide (381 mg, 1.68 mmol). The reaction mixture was evacuated twice with hydrogen and shaken under 55 psi pressure of hydrogen for 24 h. The reaction mixture was filtered over celite, and the filter cake washed with 5% methanol in CH2Cl2. The filtrate was concentrated in vacuo to afford a light brown oil that was dissolved in methanol (20 mL). Concentrated ammonium hydroxide solution was added drop wise until the pH remained basic (pH 8). The mixture was concentrated in vacuo then the residue adsorbed on silica gel and purified by chromatography (silica, 150 g column, 50 μm from Analogix, 0 to 5% of a 9:1 methanol:ammonium hydroxide solution in dichloromethane, 15 min) to give a yellow oil. This oil solidified upon drying under high vacuum to yield 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine (1.712 g, 13.9 mmol, 83%) as a yellow solid. 1H NMR (CHLOROFORM-d) d: 7.09 (s, 1H), 3.14-3.25 (m, 2H), 2.76 (t, J=6.6 Hz, 2H), 1.88-2.02 (m, 2H). MS (EI/CI) m/z: 124.1 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
381 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
IS Hutchinson, SA Matlin, A Mete - Tetrahedron Letters, 2001 - Elsevier
The synthesis of 3-diazo-2-nitromethylenepiperidine, in six steps from 2-piperidone, is reported. This is the first compound described which contains the 3-diazo-1-nitropropene function. …
Number of citations: 16 www.sciencedirect.com
T Kojima, Y Asano, O Kurasawa, Y Hirata… - Bioorganic & Medicinal …, 2018 - Elsevier
We pursued serine palmitoyltransferase (SPT) inhibitors as novel cancer therapeutic agents based on a correlation between SPT inhibition and growth suppression of cancer cells. High…
Number of citations: 21 www.sciencedirect.com
N Luise, EW Wyatt, GJ Tarver… - European Journal of …, 2019 - Wiley Online Library
An efficient hydrogenation protocol under continuous flow conditions was developed for the synthesis of underrepresented semi‐saturated bicyclic fragments containing highly sp 3 ‐…
G Murineddu, F Deligia, A Dore, G Pinna… - Recent Patents on …, 2013 - ingentaconnect.com
The search of new drugs and targets to treat the pain is an intriguing challenge both for several companies and researchers from academia. In this context, since the modulation of the …
Number of citations: 28 www.ingentaconnect.com

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